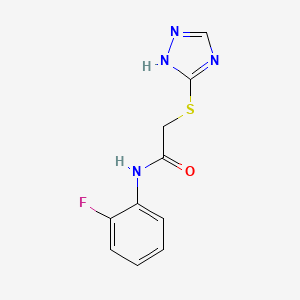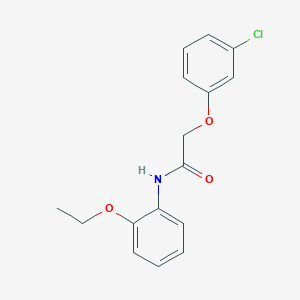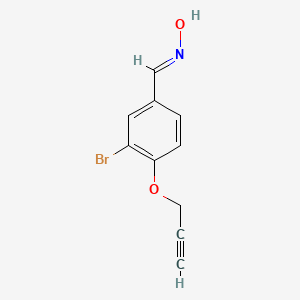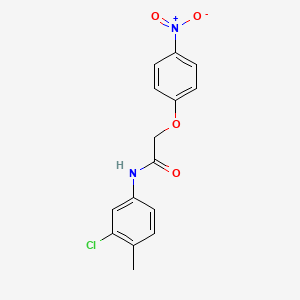
N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have been explored for various biological and chemical applications due to their unique structural features. The 1,2,4-triazole ring, combined with a fluorophenyl group and an acetamide moiety, suggests potential for diverse chemical reactivity and interactions based on its structural analogs.
Synthesis Analysis
The synthesis of related triazole compounds typically involves the cyclization of hydrazides and carbon disulfide or the reaction of 4-amino-1,2,4-triazoles with acyl chlorides or anhydrides in the presence of base. A study by Panchal and Patel (2011) describes the preparation of triazole compounds through reactions involving amino triazole and acetyl chloride, which could be analogous to the synthesis of our compound of interest (Panchal & Patel, 2011).
Aplicaciones Científicas De Investigación
Biological and Cheminformatics Studies
A series of 1,2,4-triazole-based compounds, including derivatives similar to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, were synthesized and tested for their inhibitory activity against mushroom tyrosinase. These compounds demonstrated decent inhibitory activity and were used as novel scaffolds for designing new drugs against melanogenesis. This suggests potential applications in fields related to skin pigmentation and cosmetic dermatology (Hassan et al., 2022).
Antimicrobial and Anti-inflammatory Properties
Triazole derivatives, closely related to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, were studied for their anti-inflammatory properties and showed significant reduction in content of molecules indicating a decrease in endogenous intoxication. This points towards their potential use in treating inflammatory conditions (Bigdan et al., 2020).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, structurally related to the target compound, were synthesized and shown to have potent antifungal and apoptotic effects against Candida species. These findings suggest potential applications in the development of antifungal drugs (Çavușoğlu et al., 2018).
Antibacterial Agents
Fluorine-substituted 1,2,4-triazines, related to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, have been evaluated as antibacterial agents, showing activity against various bacterial strains. This indicates their potential application in developing new antibacterial drugs (Alharbi & Alshammari, 2019).
Anticancer Effects
Several compounds, including those structurally similar to the target compound, have been evaluated for their antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer research and treatment (Wang et al., 2015).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, structurally related to the target compound, have been synthesized and showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKWFYEJKQMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6064505 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)


